molecular formula C20H25NO2 B118955 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl CAS No. 143726-80-1

3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl

Cat. No. B118955
M. Wt: 311.4 g/mol
InChI Key: IPFAZYLCWVGYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl (DTBNP) is a chemical compound that belongs to the family of biphenyl derivatives. It has been widely used in scientific research for its unique properties, such as its ability to act as a fluorescent probe and its strong electron-withdrawing group. In

Mechanism Of Action

The mechanism of action of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl is not fully understood. However, it is believed that the strong electron-withdrawing group of the nitro group in 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl enhances its ability to act as a fluorescent probe. This is due to the fact that the nitro group can withdraw electrons from the biphenyl ring, which results in a higher energy state of the molecule and an increased fluorescence intensity.

Biochemical And Physiological Effects

3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl has also been found to have low binding affinity to human serum albumin and low toxicity to human cells.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl in lab experiments is its strong fluorescence intensity, which makes it a highly sensitive probe for studying ligand-protein and ligand-DNA interactions. Additionally, 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl is relatively easy to synthesize and has a high purity. However, one limitation of using 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl is its low solubility in water, which can make it difficult to use in biological assays.

Future Directions

There are several future directions for 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl research. One direction is to further explore its potential as a fluorescent probe for studying ligand-protein and ligand-DNA interactions. Another direction is to investigate its potential as a pH indicator in biological fluids. Additionally, 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl could be used as a model compound for studying the properties of other biphenyl derivatives. Further studies are also needed to investigate the potential biochemical and physiological effects of 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl.

Synthesis Methods

3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl can be synthesized through a reaction between 4-nitro-1,1'-biphenyl and tert-butyl chloride in the presence of a strong base. The reaction produces 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl as a yellow solid with a melting point of 105-107°C.

Scientific Research Applications

3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl has been widely used in scientific research as a fluorescent probe for studying the binding of ligands to proteins and DNA. It has also been used as a fluorescent indicator for measuring the pH of biological fluids and the activity of enzymes. Additionally, 3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl has been used as a model compound for studying the properties of other biphenyl derivatives.

properties

CAS RN

143726-80-1

Product Name

3,5-Di-tert-butyl-4-nitro-1,1'-biphenyl

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

1,3-ditert-butyl-2-nitro-5-phenylbenzene

InChI

InChI=1S/C20H25NO2/c1-19(2,3)16-12-15(14-10-8-7-9-11-14)13-17(20(4,5)6)18(16)21(22)23/h7-13H,1-6H3

InChI Key

IPFAZYLCWVGYMZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1[N+](=O)[O-])C(C)(C)C)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1[N+](=O)[O-])C(C)(C)C)C2=CC=CC=C2

synonyms

3,5-DITERTBUTYL-4-NITROBIPHENYL

Origin of Product

United States

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